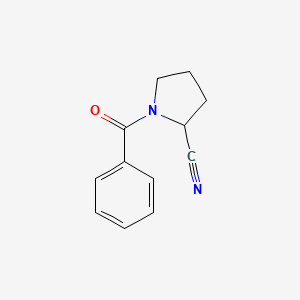

1-Benzoylpyrrolidine-2-carbonitrile

Description

1-Benzoylpyrrolidine-2-carbonitrile is a pyrrolidine derivative characterized by a benzoyl group attached to the nitrogen atom of the pyrrolidine ring and a nitrile group at the 2-position. For instance, derivatives of this scaffold, such as 1-[1-(benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile, have been patented for their activity in treating cognitive disorders . The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the benzoyl substituent, enabling diverse synthetic modifications for drug discovery.

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-benzoylpyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C12H12N2O/c13-9-11-7-4-8-14(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-8H2 |

InChI Key |

TZJYTZICOAVBNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpyrrolidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with benzoyl chloride in the presence of a base such as triethylamine. The nitrile group can be introduced via a subsequent reaction with cyanogen bromide under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of 1-Benzoylpyrrolidine-2-carbonitrile typically involves large-scale reactions using automated reactors. The process may include steps such as:

Benzoylation: Reacting pyrrolidine with benzoyl chloride.

Nitrile Introduction: Adding cyanogen bromide to introduce the nitrile group.

Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Benzoylpyrrolidine-2-carbonitrile has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzoylpyrrolidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(a) 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile

This compound replaces the benzoyl group with a benzyl moiety and introduces an indole ring at the 2-position. Crystallographic data confirm a planar pyrrolidine ring with the nitrile and indole groups in orthogonal orientations, a configuration distinct from 1-Benzoylpyrrolidine-2-carbonitrile’s more rigid benzoyl-linked structure .

(b) Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate

Here, the nitrile group is absent, replaced by a carboxylate ester. This substitution reduces electrophilicity, altering reactivity in nucleophilic addition reactions. The pyridinyl substituent introduces basicity, contrasting with the neutral benzoylpyrrolidine derivative .

Nitrile-Containing Pyrrolidine Derivatives

(a) (S)-Pyrrolidine-2-carbonitrile hydrochloride (CAS 65732-69-6)

A simpler analogue lacking the benzoyl group, this compound serves as a precursor for chiral synthesis. Its hydrochloride salt improves solubility in polar solvents, a property less pronounced in 1-Benzoylpyrrolidine-2-carbonitrile due to the hydrophobic benzoyl group .

(b) Pyrrolo[2,3-b]pyridine Derivatives

Synthesized from 2-amino-4-benzoyl-1-arylpyrrole-3-carbonitriles, these compounds incorporate fused pyridine rings.

Functional Group Variations

(a) (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

This derivative replaces the nitrile with a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions. The fluorine atom increases metabolic stability compared to the parent compound, highlighting how substituents tailor pharmacokinetic profiles .

(b) (S)-Benzyl 2-((2-amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate

The carbamoyl and benzyl groups introduce hydrogen-bonding capacity, enhancing solubility in aqueous media. This contrasts with 1-Benzoylpyrrolidine-2-carbonitrile’s reliance on organic solvents for dissolution .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.